9,12-Hexadecadienoic acid

Description

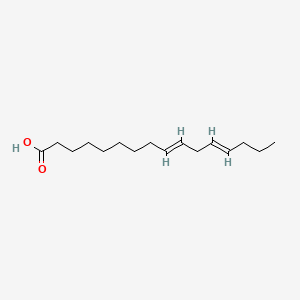

This compound is a natural product found in Asclepias syriaca with data available.

Structure

2D Structure

3D Structure

Properties

CAS No. |

20261-45-4 |

|---|---|

Molecular Formula |

C16H28O2 |

Molecular Weight |

252.39 g/mol |

IUPAC Name |

(9E,12E)-hexadeca-9,12-dienoic acid |

InChI |

InChI=1S/C16H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h4-5,7-8H,2-3,6,9-15H2,1H3,(H,17,18)/b5-4+,8-7+ |

InChI Key |

RVEKLXYYCHAMDF-AOSYACOCSA-N |

SMILES |

CCCC=CCC=CCCCCCCCC(=O)O |

Isomeric SMILES |

CCC/C=C/C/C=C/CCCCCCCC(=O)O |

Canonical SMILES |

CCCC=CCC=CCCCCCCCC(=O)O |

Synonyms |

9,12-hexadecadienoic acid |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Isolation of 9,12-Hexadecadienoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

9,12-Hexadecadienoic acid (C16:2 n-4) is a polyunsaturated fatty acid that has garnered interest for its presence in various natural sources and its potential biological activities. Though not as widely studied as its 18-carbon counterparts, linoleic and α-linolenic acids, it plays a role in cellular lipid metabolism and may influence various physiological pathways. This technical guide provides an in-depth overview of the historical discovery, modern isolation and characterization techniques, quantitative abundance in natural sources, and the biosynthetic pathway of this compound.

Historical Perspective: The Initial Discovery

The first report suggesting the existence of a hexadecadienoic acid is believed to have emerged from studies on the seed fats of indigenous South African plants. In 1957, M. C. Black, while analyzing the fatty acid composition of Acacia giraffe seed fat, suspected the presence of a C16 di-unsaturated fatty acid based on the saponification and iodine values of a specific methyl ester fraction. The constitution of this fatty acid as Δ⁹,¹²-Hexadecadienoic acid was inferred through destructive oxidation of the ester fraction, followed by partition chromatography of the resulting dicarboxylic acids. This early work laid the foundation for the future identification and characterization of this fatty acid.

Quantitative Abundance in Natural Sources

This compound is found in modest quantities across a range of natural sources, most notably in certain fish oils and the seeds of various plants. The tables below summarize the quantitative data available in the literature.

Table 1: Abundance of this compound in Selected Fish Oils

| Fish Species | Common Name | This compound (% of Total Fatty Acids) |

| Thunnus sp. | Tuna | 0.64 - 1.21[1] |

| Various | Commercial Fish Oil Supplements | 0.05 - 1.19[1] |

Table 2: Abundance of this compound in Selected Plant Seeds

| Plant Species | Common Name | This compound (% of Total Fatty Acids) |

| Chilopsis linearis | Desert Willow | ~2[2] |

| Asclepias syriaca | Common Milkweed | 2.0[3] |

| Entandrophragma angolense | Tiama Mahogany | 4.0[3] |

| Androsace septentrionalis | Northern Fairy Candelabra | 3.1 - 4.7[3] |

| Allium cepa | Onion | 1.11 - 2.63[4] |

Experimental Protocols

The isolation and characterization of this compound have evolved significantly from the initial discovery. Below are detailed methodologies representing both the historical and modern approaches.

Historical Protocol (Circa 1950s): Isolation from Acacia giraffe Seed Oil (Representative)

This protocol is a representation of the techniques available and likely employed during the mid-20th century for the isolation and characterization of a novel fatty acid from a seed oil matrix.

1. Oil Extraction:

-

Dried and ground Acacia giraffe seeds were subjected to solvent extraction using a Soxhlet apparatus with petroleum ether as the solvent.

-

The solvent was then removed under reduced pressure to yield the crude seed oil.

2. Saponification and Liberation of Free Fatty Acids:

-

The crude oil was saponified by refluxing with an excess of alcoholic potassium hydroxide.

-

After saponification, the mixture was diluted with water, and the unsaponifiable matter was removed by extraction with diethyl ether.

-

The aqueous soap solution was then acidified with a mineral acid (e.g., HCl) to liberate the free fatty acids.

-

The free fatty acids were extracted with petroleum ether, washed with water to remove mineral acid, and the solvent was evaporated.

3. Esterification:

-

The mixed free fatty acids were converted to their methyl esters by refluxing with a large excess of methanol containing a catalytic amount of sulfuric acid.

4. Fractional Distillation of Methyl Esters:

-

The mixture of fatty acid methyl esters was subjected to fractional distillation under high vacuum to separate the esters based on their chain length and degree of unsaturation. Fractions were collected at different temperature ranges.

5. Urea Adduct Formation (for Separation of Unsaturated Esters):

-

Fractions suspected to contain C16 esters were dissolved in methanol and treated with a saturated solution of urea in methanol.

-

The mixture was allowed to stand at a low temperature (e.g., 0-4°C) to allow for the crystallization of urea adducts with saturated and less unsaturated fatty acid esters.

-

The crystalline adducts were removed by filtration, and the filtrate, enriched in polyunsaturated esters, was collected.

-

Water was added to the filtrate to decompose any remaining urea complexes, and the methyl esters were re-extracted with petroleum ether.

6. Characterization by Destructive Oxidation:

-

The enriched methyl ester fraction was subjected to oxidative cleavage using potassium permanganate in acetone.

-

This process cleaves the double bonds, resulting in a mixture of monobasic and dibasic acids. For this compound, this would yield azelaic acid (from the carboxyl end) and malonic acid (from the cleavage between the two double bonds).

-

The resulting acidic fragments were then separated by partition chromatography on a silica gel column and identified by comparison with authentic standards.

Modern Protocol: Isolation and Characterization from Fish Oil

This protocol outlines a contemporary approach for the isolation, identification, and quantification of this compound from a fish oil supplement.

1. Lipid Extraction and Saponification:

-

A known quantity of fish oil is saponified by refluxing with 0.5 M methanolic NaOH for 10 minutes.

2. Esterification to Fatty Acid Methyl Esters (FAMEs):

-

After saponification, the mixture is neutralized, and the fatty acids are transesterified to their methyl esters by refluxing with 14% boron trifluoride (BF₃) in methanol for 5 minutes.

3. FAMEs Extraction:

-

The FAMEs are extracted from the reaction mixture using n-hexane. The hexane layer is washed with saturated NaCl solution and dried over anhydrous sodium sulfate.

-

The solvent is evaporated under a stream of nitrogen to concentrate the FAMEs.

4. Purification by High-Speed Counter-Current Chromatography (HSCCC) (Optional, for high purity isolation):

-

For preparative isolation, the FAME mixture can be subjected to HSCCC.

-

A two-phase solvent system, such as n-heptane/methanol/water, is employed.

-

The FAME sample is injected into the HSCCC system, and fractions are collected. The elution is typically monitored by UV detection.

5. Analysis and Characterization by Gas Chromatography-Mass Spectrometry (GC-MS):

-

The FAME mixture or purified fractions are analyzed by GC-MS.

-

GC Conditions: A capillary column (e.g., HP-88, 30 m x 0.25 mm x 0.20 µm) is used. The oven temperature is programmed to ramp from an initial temperature (e.g., 120°C) to a final temperature (e.g., 220°C) to separate the FAMEs based on their boiling points and polarity. Helium is used as the carrier gas.

-

MS Conditions: The mass spectrometer is operated in electron ionization (EI) mode. Mass spectra are recorded over a range of m/z 50-550.

-

Identification: this compound methyl ester is identified by its retention time and by comparing its mass spectrum with a reference library (e.g., NIST).

6. Quantification:

-

The quantitative analysis is performed by comparing the peak area of the this compound methyl ester with that of an internal standard (e.g., heptadecanoic acid methyl ester) of a known concentration.

Biosynthesis and Metabolic Pathway

This compound is synthesized in plants and animals through a series of enzymatic elongation and desaturation reactions starting from palmitic acid (16:0). Its metabolism can lead to the formation of longer-chain fatty acids.

Biosynthesis of this compound

The diagram below illustrates the key steps in the biosynthesis of this compound from palmitic acid.

Caption: Biosynthesis of this compound.

Metabolic Fate and Potential Signaling

Once formed, this compound can be further metabolized through desaturation and elongation, potentially influencing the pool of other polyunsaturated fatty acids.[5] It has been shown to be a substrate for Δ6-desaturase, leading to the formation of 16:3n-4, which can then be elongated to produce longer-chain n-4 fatty acids.[5]

Caption: Metabolic Fate of this compound.

Conclusion

This compound, since its initial discovery, has been identified as a minor but consistent component of the lipid profile of various natural sources. The methodologies for its isolation and characterization have advanced from classical chemical and chromatographic techniques to highly sensitive and specific mass spectrometric methods. Understanding its biosynthesis and metabolic fate provides a foundation for further research into its physiological roles and potential applications in nutrition and drug development. This guide serves as a comprehensive resource for professionals seeking to explore this unique fatty acid.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. PlantFAdb: 16:2-delta-9c,12c; this compound, (9Z,12Z)-; this compound, (Z,Z)-; Palmitolinoleic acid; (Z,Z)-9,12-Hexadecadienoic acid [fatplants.net]

- 4. PlantFAdb: 16:2-delta-9c,12c; this compound, (9Z,12Z)-; this compound, (Z,Z)-; Palmitolinoleic acid; (Z,Z)-9,12-Hexadecadienoic acid [fatplants.net]

- 5. Formation of 8,11,14-octadecatrienoic acid (18:3 n-4) from naturally occurring unique fatty acid, this compound (16:2 n-4), in animal cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Natural Sources of 9,12-Hexadecadienoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

9,12-Hexadecadienoic acid (16:2 n-4) is a polyunsaturated fatty acid with a 16-carbon backbone that is emerging as a molecule of interest in various biological contexts. This technical guide provides a comprehensive overview of its natural sources, detailing its presence in a range of organisms from the plant and animal kingdoms. This document summarizes quantitative data on its abundance, outlines detailed experimental protocols for its extraction and analysis, and presents its biosynthetic and metabolic pathways through diagrams. The information compiled herein serves as a foundational resource for researchers investigating the physiological roles and therapeutic potential of this unique fatty acid.

Introduction

This compound is a C16 polyunsaturated fatty acid (PUFA) that plays a role in regulating the physical properties of cell membranes, contributing to their fluidity and flexibility.[1] Its presence across diverse biological systems suggests potential involvement in various physiological processes, including cell signaling.[1] This guide focuses on elucidating the natural origins of this fatty acid, providing a technical foundation for its further study and potential applications in drug development and nutritional science.

Natural Sources of this compound

This compound is found in a variety of natural sources, including specific plants, marine organisms, and insects. The concentration of this fatty acid can vary significantly between species and even within different tissues of the same organism.

Plant Sources

Several plant species have been identified as sources of this compound, typically within their seed oils. Notable examples include plants from the Asclepias and Acacia genera.

Marine Sources

The marine environment is a rich source of diverse fatty acids, and this compound has been identified in various marine life forms. It is present in certain species of macroalgae, krill, and sea urchins. In the green macroalgae Ulva spp., it can constitute up to 12% of the total fatty acids.[2]

Insect Sources

Insects are also known to produce a wide array of fatty acids, and this compound is among them. The specific concentrations can be influenced by the insect's diet.

Quantitative Data on this compound Content

The following tables summarize the available quantitative data for the presence of this compound in various natural sources.

Table 1: Quantitative Analysis of this compound in Plant Sources

| Plant Species | Common Name | Part Analyzed | Method of Analysis | Concentration (% of Total Fatty Acids) | Reference |

| Asclepias syriaca | Common Milkweed | Seed Oil | Gas Chromatography | 2.0 | [3] |

| Acacia species | Acacia | Seed Oil | Gas Chromatography | Trace amounts to low percentages | [4] |

Table 2: Quantitative Analysis of this compound in Marine Sources

| Marine Organism | Common Name | Part Analyzed | Method of Analysis | Concentration (% of Total Fatty Acids) | Reference |

| Euphausia pacifica | Pacific Krill | Whole Body Oil | GC/MS | Present, but not individually quantified | [1][5] |

| Diadema setosum | Sea Urchin | Gonads (as methyl ester) | Gas Chromatography | 0.48 | [6] |

| Ulva spp. | Sea Lettuce | Whole Thallus | GC-MS | Up to 12 | [2] |

Experimental Protocols

The accurate quantification and identification of this compound from natural sources require robust experimental protocols. The following sections detail the methodologies for lipid extraction, fatty acid derivatization, and chromatographic analysis.

Lipid Extraction from Plant Material (e.g., Seeds)

This protocol is adapted for the extraction of total lipids from plant seeds.

-

Sample Preparation: Dry the plant seeds to a constant weight and grind them into a fine powder.

-

Extraction:

-

Weigh approximately 5-10 g of the powdered sample into a cellulose thimble.

-

Place the thimble in a Soxhlet extractor.

-

Extract the lipids using n-hexane or petroleum ether as the solvent for 6-8 hours.

-

After extraction, evaporate the solvent from the lipid extract using a rotary evaporator under reduced pressure at 40°C.

-

Dry the extracted oil over anhydrous sodium sulfate and store it at -20°C under a nitrogen atmosphere until further analysis.

-

Lipid Extraction from Marine Organisms (e.g., Algae, Krill)

This protocol is a modification of the Folch method for extracting lipids from wet biological samples.

-

Homogenization: Homogenize a known weight of the fresh or frozen sample (e.g., 1 g) with a chloroform:methanol mixture (2:1, v/v) at a ratio of 20 mL of solvent per gram of sample.

-

Phase Separation:

-

After homogenization, add 0.2 volumes of 0.9% NaCl solution to the mixture.

-

Vortex the mixture thoroughly and then centrifuge at a low speed (e.g., 2000 x g) for 10 minutes to separate the phases.

-

Carefully collect the lower chloroform phase containing the lipids using a Pasteur pipette.

-

-

Washing and Drying:

-

Wash the chloroform phase with a mixture of chloroform:methanol:water (3:48:47, v/v/v) to remove non-lipid contaminants.

-

Evaporate the solvent from the purified lipid extract under a stream of nitrogen.

-

Store the dried lipid extract at -20°C.

-

Preparation of Fatty Acid Methyl Esters (FAMEs)

For analysis by gas chromatography, fatty acids are typically converted to their more volatile methyl esters.

-

Transesterification:

-

To the extracted lipid sample (approximately 20-30 mg), add 2 mL of 0.5 M methanolic sodium hydroxide.

-

Heat the mixture in a sealed tube at 100°C for 5 minutes.

-

After cooling, add 2 mL of boron trifluoride-methanol reagent (14% BF3 in methanol).

-

Heat again at 100°C for 5 minutes.

-

After cooling to room temperature, add 2 mL of n-hexane and 1 mL of saturated NaCl solution.

-

-

Extraction of FAMEs:

-

Vortex the mixture and allow the layers to separate.

-

Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.

-

The FAMEs are now ready for GC-MS analysis.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Instrumentation: Use a gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS). A polar capillary column (e.g., DB-23 or equivalent) is suitable for FAME separation.

-

Operating Conditions (Example):

-

Injector Temperature: 250°C

-

Oven Temperature Program: Start at 150°C, hold for 1 minute, then ramp to 230°C at a rate of 4°C/minute, and hold for 10 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/minute.

-

MS Conditions (if applicable): Ionization energy of 70 eV, scan range of m/z 50-550.

-

-

Identification and Quantification:

-

Identify the FAME of this compound by comparing its retention time and mass spectrum with that of a certified reference standard.

-

Quantify the fatty acid by comparing the peak area with that of an internal standard (e.g., heptadecanoic acid, C17:0) added before the transesterification step.

-

Biosynthesis and Metabolism

The synthesis and subsequent metabolic fate of this compound are crucial for understanding its biological roles.

Biosynthesis of this compound

In organisms capable of its de novo synthesis, this compound is biosynthesized from the saturated fatty acid, palmitic acid (C16:0), through a series of desaturation steps catalyzed by specific fatty acid desaturase enzymes.

Metabolism of this compound in Animal Cells

Once ingested or synthesized, this compound can be further metabolized in animal cells through desaturation and elongation processes, leading to the formation of other polyunsaturated fatty acids.

Potential Signaling Roles

While direct signaling pathways initiated by this compound are not yet well-defined, its role as a polyunsaturated fatty acid suggests several potential mechanisms of action.

-

Membrane Fluidity and Lipid Raft Modulation: By incorporating into cell membranes, this compound can alter membrane fluidity, which in turn can affect the function of membrane-bound receptors and signaling proteins.[1]

-

Precursor to Bioactive Metabolites: As shown in its metabolic pathway, this compound can be converted to longer-chain PUFAs. These metabolites could potentially serve as precursors for the synthesis of signaling molecules analogous to eicosanoids, although this requires further investigation.

-

Interaction with Nuclear Receptors: Fatty acids and their derivatives are known to act as ligands for nuclear receptors such as Peroxisome Proliferator-Activated Receptors (PPARs), which regulate gene expression involved in lipid metabolism and inflammation. While direct binding of this compound to PPARs has not been extensively studied, it remains a plausible mechanism of action given the activity of other PUFAs.

The following diagram illustrates a generalized workflow for investigating the potential signaling roles of fatty acids like this compound.

References

- 1. Lipids, fatty acids and hydroxy-fatty acids of Euphausia pacifica - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Lipids, fatty acids and hydroxy-fatty acids of Euphausia pacifica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Formation of 8,11,14-octadecatrienoic acid (18:3 n-4) from naturally occurring unique fatty acid, this compound (16:2 n-4), in animal cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

"physical and chemical properties of 9,12-Hexadecadienoic acid"

An In-depth Technical Guide on the Physical and Chemical Properties of 9,12-Hexadecadienoic Acid

Introduction

This compound is a polyunsaturated long-chain fatty acid with a 16-carbon backbone.[1] As a polyunsaturated fatty acid, it plays a role in various physiological processes, including the regulation of cell membrane properties and influencing cell signal transduction.[2] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, details on experimental protocols for its analysis, and visual representations of its classification and metabolic processing.

Physical and Chemical Properties

This compound, also known by the synonym Palmitolinoleic acid, is characterized by the presence of two double bonds in its acyl chain.[3] The properties can vary slightly based on the specific isomer, with the (9Z,12Z) or cis,cis isomer being a common form.

Quantitative Physical Data

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₆H₂₈O₂ | [1][2][3][4] |

| Molecular Weight | 252.39 g/mol | [1][2][3] |

| CAS Number | 20261-45-4 (isomer unspecified), 5070-03-1 ((9Z,12Z)-isomer) | [1][3][4][5] |

| Physical State | Liquid | [3] |

| Density | 0.919 g/cm³ | [4] |

| Boiling Point | 345.4°C at 760 mmHg | [4] |

| Flash Point | 242.3°C | [4] |

| Vapor Pressure | 1.1E-05 mmHg at 25°C | [4] |

| pKa (Predicted) | 4.78 ± 0.10 | [4] |

| XLogP3 | 5.5 | [4] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 2 | [4] |

| Rotatable Bond Count | 12 | [4] |

Solubility and Storage

The methyl ester of this compound exhibits low solubility in water but is soluble in organic solvents.[6] The free acid is expected to have similar solubility characteristics. For preservation, it is recommended to be stored in a freezer or at 2-8°C.[3][7]

Chemical Reactivity and Biological Role

As a polyunsaturated fatty acid, the two double bonds in the carbon chain of this compound are key sites for chemical reactions, particularly oxidation.

Biological Activity

This compound is involved in maintaining the structural integrity and function of cellular membranes. It contributes to the fluidity and flexibility of the cell membrane, which is crucial for various cellular processes.[2] Its presence also affects cell signaling pathways and the overall stability of the membrane structure.[2] Studies have shown that it can inhibit the synthesis of arachidonic acid from exogenous linoleic acid in rat liver cells.[8]

Classification

This compound is classified within the broad category of lipids, specifically as an unsaturated fatty acid.

Caption: Hierarchical classification of this compound.

Experimental Protocols

The characterization and quantification of this compound involve standard analytical techniques used in lipidomics.

Structural Identification and Quantification

A common workflow for the analysis of fatty acids from a biological sample involves extraction followed by chromatographic separation and mass spectrometric detection.

-

Protocol:

-

Lipid Extraction: Total lipids are extracted from the sample using a solvent system, typically a mixture of chloroform and methanol (e.g., Folch or Bligh-Dyer methods).

-

Saponification and Methylation: The extracted lipids are saponified using a base (e.g., KOH in methanol) to release the free fatty acids. These are then esterified, commonly to fatty acid methyl esters (FAMEs), using a reagent like BF₃ in methanol to increase their volatility for gas chromatography.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: The FAMEs are separated on a GC column and detected by a mass spectrometer. The retention time and the mass spectrum of the eluted compound are compared to an analytical standard for positive identification.[9]

-

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC/QTOFMS): This technique can be used to determine the exact mass and molecular formula of the fatty acid.[9]

-

Quantification: The purity and concentration can be determined by gas chromatography, comparing the peak area of the sample to that of a known concentration of an analytical standard.[7]

-

Caption: Experimental workflow for the analysis of this compound.

Metabolism and Signaling Pathways

In animal cells, this compound can be metabolized through a series of desaturation and elongation steps.

Metabolic Conversion Pathway

Research on rat liver cells has demonstrated that this compound (16:2 n-4) can be converted into other polyunsaturated fatty acids.[8] The initial and primary step involves the action of the Δ6 desaturase enzyme, which introduces another double bond. This is followed by an elongation step.[8] A portion of the initial fatty acid may also be elongated directly.

References

- 1. This compound | C16H28O2 | CID 5282787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. larodan.com [larodan.com]

- 4. lookchem.com [lookchem.com]

- 5. Page loading... [guidechem.com]

- 6. CAS 31327-61-4: this compound, methyl ester, (… [cymitquimica.com]

- 7. cis,cis-9,12-Hexadecadienoic acid analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 8. Formation of 8,11,14-octadecatrienoic acid (18:3 n-4) from naturally occurring unique fatty acid, this compound (16:2 n-4), in animal cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Biosynthesis of 9,12-Hexadecadienoic Acid: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the biosynthetic pathway of 9,12-hexadecadienoic acid, a C16 polyunsaturated fatty acid. The document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the enzymatic processes, quantitative data, and detailed experimental protocols relevant to the study of this molecule.

Introduction

This compound is a polyunsaturated fatty acid with a 16-carbon backbone and two double bonds located at the 9th and 12th carbon positions. While not as ubiquitous as its 18-carbon counterparts, this fatty acid plays a role in the lipid metabolism of various organisms and can serve as a precursor for the synthesis of other fatty acids. Understanding its biosynthetic pathway is crucial for elucidating its physiological functions and for potential applications in metabolic engineering and drug development.

The Biosynthesis Pathway of this compound

The synthesis of this compound is not a de novo process but rather a modification of a pre-existing saturated fatty acid through a series of desaturation steps. The primary precursor for this pathway is Palmitoyl-CoA, a 16-carbon saturated fatty acid synthesized in the cytoplasm by the fatty acid synthase (FAS) complex.

The pathway proceeds as follows:

-

De Novo Synthesis of Palmitic Acid: The foundational step is the synthesis of palmitic acid (16:0) from acetyl-CoA and malonyl-CoA by the sequential actions of acetyl-CoA carboxylase (ACC) and fatty acid synthase (FAS). This process occurs in the cytoplasm.

-

First Desaturation by Stearoyl-CoA Desaturase-1 (SCD1) or Delta-9 Desaturase: Palmitoyl-CoA is first acted upon by a delta-9 desaturase, an enzyme that introduces a cis-double bond between carbons 9 and 10. This reaction converts palmitoyl-CoA to palmitoleoyl-CoA (16:1n-7). This desaturation typically occurs in the endoplasmic reticulum.

-

Second Desaturation by Delta-12 Desaturase: The monounsaturated palmitoleoyl-CoA then serves as a substrate for a delta-12 desaturase. This enzyme introduces a second cis-double bond between carbons 12 and 13, resulting in the formation of 9,12-hexadecadienoyl-CoA. While delta-12 desaturases are common in plants and fungi, their presence and activity on C16 substrates can vary between organisms. For instance, a delta-12 fatty acid desaturase from Saccharomyces kluyveri has been shown to be capable of producing hexadecadienoic acid.

An In-depth Technical Guide to the Isomers of 9,12-Hexadecadienoic Acid: Structures, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the geometric isomers of 9,12-hexadecadienoic acid, a C16 polyunsaturated fatty acid. Due to the presence of two double bonds at the 9th and 12th positions, four distinct geometric isomers exist: (9Z,12Z), (9E,12E), (9Z,12E), and (9E,12Z). This document details their chemical structures, summarizes their physicochemical properties, and outlines detailed experimental protocols for their synthesis and analysis.

Isomers and Their Structures

The four geometric isomers of this compound are distinguished by the configuration of the substituents around the two double bonds. The "Z" configuration (from the German zusammen, meaning "together") indicates that the higher-priority substituents are on the same side of the double bond, resulting in a "cis" conformation. The "E" configuration (from the German entgegen, meaning "opposite") indicates that they are on opposite sides, resulting in a "trans" conformation.

The structures of the four isomers are as follows:

-

(9Z,12Z)-Hexadecadienoic acid: Both double bonds are in the cis configuration.

-

(9E,12E)-Hexadecadienoic acid: Both double bonds are in the trans configuration.[1]

-

(9Z,12E)-Hexadecadienoic acid: The double bond at the 9th position is cis, and the double bond at the 12th position is trans.

-

(9E,12Z)-Hexadecadienoic acid: The double bond at the 9th position is trans, and the double bond at the 12th position is cis.

Below are the graphical representations of these structures generated using the DOT language.

Caption: Structure of (9Z,12Z)-Hexadecadienoic acid.

References

A Comprehensive Technical Guide to 9,12-Hexadecadienoic Acid

This guide provides an in-depth overview of 9,12-hexadecadienoic acid, a polyunsaturated fatty acid of interest to researchers in biochemistry and drug development. It covers its nomenclature, chemical and physical properties, biological significance, and relevant experimental methodologies.

Nomenclature and Identification

This compound is a long-chain fatty acid with a 16-carbon backbone and two double bonds.[1] The precise nomenclature and its corresponding Chemical Abstracts Service (CAS) number are dependent on the stereochemistry of these double bonds. The different isomers and their identifiers are crucial for accurate scientific communication and procurement.

Table 1: Isomers and CAS Numbers for this compound

| Isomer Configuration | Common Name(s) | CAS Number |

| (9Z,12Z) | Palmitolinoleic acid, cis,cis-9,12-Hexadecadienoic acid | 5070-03-1[2][3][4][5] |

| (9E,12E) | (E,E)-9,12-Hexadecadienoic acid | 20261-45-4[1][6] |

The International Union of Pure and Applied Chemistry (IUPAC) name specifies the configuration of the double bonds. For instance, the IUPAC name for the (9E,12E) isomer is (9E,12E)-hexadeca-9,12-dienoic acid.[1]

Physicochemical Properties

The properties of this compound are essential for its handling, storage, and application in experimental settings. The following table summarizes key quantitative data for the (9E,12E) isomer, unless otherwise specified.

Table 2: Physicochemical Data for this compound

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₈O₂ | PubChem[1], LookChem[6] |

| Molecular Weight | 252.39 g/mol | PubChem[1], LookChem[6] |

| Boiling Point | 345.4°C at 760 mmHg | LookChem[6] |

| Density | 0.919 g/cm³ | LookChem[6] |

| Flash Point | 242.3°C | LookChem[6] |

| pKa | 4.78 ± 0.10 (Predicted) | LookChem[6] |

| XLogP3 | 5.5 | LookChem[6] |

| Hydrogen Bond Donor Count | 1 | LookChem[6] |

| Hydrogen Bond Acceptor Count | 2 | LookChem[6] |

| Rotatable Bond Count | 12 | LookChem[6] |

Biological Significance and Metabolism

This compound is a polyunsaturated fatty acid that plays a role in various physiological processes. The cis-isomers, in particular, are known to regulate the physical properties of cell membranes by enhancing their fluidity and flexibility.[3][7] This modulation of membrane structure can, in turn, affect cell signaling and stability.[3][7]

This fatty acid is a substrate for enzymes involved in fatty acid metabolism. It can be metabolized through desaturation and elongation processes. For example, in rat liver cells, this compound (16:2 n-4) is converted to other fatty acids.[8] This metabolic pathway suggests that 16:2 n-4 can influence the cellular lipid profile and potentially compete with other fatty acids, such as linoleic acid, for the same enzymes, thereby affecting the synthesis of molecules like arachidonic acid.[8]

Below is a diagram illustrating the metabolic conversion of this compound as observed in rat liver cells.

Experimental Protocols

Investigating the metabolic fate and cellular effects of this compound involves a series of established biochemical techniques. The following is a generalized protocol based on methodologies reported for studying fatty acid metabolism in cell cultures.[8]

Protocol: Analysis of this compound Metabolism in Cell Culture

-

Cell Culture and Supplementation:

-

Culture a suitable cell line (e.g., rat liver BRL-3A cells) in an appropriate growth medium.

-

Prepare a stock solution of this compound methyl ester.

-

Supplement the cell culture medium with varying concentrations of the fatty acid methyl ester.

-

Incubate the cells for a specified period to allow for uptake and metabolism.

-

-

Lipid Extraction:

-

After incubation, harvest the cells by scraping or trypsinization.

-

Wash the cells with a phosphate-buffered saline (PBS) solution to remove residual medium.

-

Extract total lipids from the cell pellet using a solvent system, typically a chloroform:methanol mixture (e.g., 2:1, v/v), following methods like those of Bligh and Dyer.

-

-

Fatty Acid Methyl Ester (FAME) Preparation:

-

Saponify the extracted lipids using a methanolic base (e.g., NaOH in methanol).

-

Methylate the resulting free fatty acids using a catalyst such as boron trifluoride (BF₃) in methanol to form FAMEs.

-

-

Analysis by Gas Chromatography (GC):

-

Separate and quantify the FAMEs using a gas chromatograph equipped with a suitable capillary column (e.g., a polar column like those coated with cyanopropyl polysiloxane).

-

Identify individual FAMEs by comparing their retention times to those of authentic standards.

-

Quantify the amount of each fatty acid by integrating the peak areas and comparing them to an internal standard.

-

The following diagram illustrates the general workflow for this type of experiment.

References

- 1. This compound | C16H28O2 | CID 5282787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. larodan.com [larodan.com]

- 3. 9(Z),12(Z)-Hexadecadienoic acid | 5070-03-1 [chemicalbook.com]

- 4. cis,cis-9,12-Hexadecadienoic acid analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 5. Page loading... [wap.guidechem.com]

- 6. lookchem.com [lookchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Formation of 8,11,14-octadecatrienoic acid (18:3 n-4) from naturally occurring unique fatty acid, this compound (16:2 n-4), in animal cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

9,12-Hexadecadienoic Acid in Marine Phytoplankton: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Review of Biosynthesis, Physiological Roles, and Experimental Analysis

Introduction

Marine phytoplankton are the foundation of oceanic food webs and a prolific source of bioactive compounds, including a diverse array of fatty acids. Among these, polyunsaturated fatty acids (PUFAs) are of significant interest due to their crucial roles in marine ecology and their potential applications in human health and drug development. This technical guide focuses on a specific C16 PUFA, 9,12-Hexadecadienoic acid, and its occurrence, biosynthesis, and potential physiological significance in marine phytoplankton.

While extensive research has been conducted on longer-chain PUFAs such as eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), the roles of shorter-chain PUFAs like this compound are less understood. This document aims to consolidate the current knowledge on this particular fatty acid in the context of marine phytoplankton, providing a valuable resource for researchers, scientists, and professionals in the field of drug development. It is important to note that while the presence of C16:2 fatty acids in various phytoplankton species is documented, specific quantification of the 9,12-isomer is often not available in the literature. The data presented herein represents the most detailed information currently accessible.

Data Presentation: Quantitative Analysis of this compound and Related C16:2 Isomers

The concentration of this compound can vary significantly between different phytoplankton species and is influenced by environmental conditions. The following table summarizes the available quantitative data for C16:2 fatty acids, including this compound where specified, in several marine phytoplankton species. It is important to note that many studies report the total C16:2 content without distinguishing between different isomers.

| Phytoplankton Phylum | Species/Class | C16:2 Fatty Acid (% of Total Fatty Acids) | Reference |

| Chlorophyta | Chlorella sp. | Present, but not typically a major component. Quantitative data for the 9,12-isomer is scarce. | [1][2] |

| Chlorophyta | Tetraselmis sp. | Present, but not consistently reported as a major fatty acid. Quantitative data for the 9,12-isomer is limited. | [3][4][5][6] |

| Chlorophyta | Classes B & D | Contains 16:2 and 16:3 fatty acids as part of their 12-28% C16 fatty acid profile. | [1] |

Note: The table highlights the current gap in literature regarding the specific quantification of this compound. Further targeted research is required to populate this data set comprehensively.

Biosynthesis of this compound in Marine Phytoplankton

The synthesis of fatty acids in phytoplankton primarily occurs through the Fatty Acid Synthase (FAS) pathway. This process, located in the chloroplasts, involves the sequential addition of two-carbon units from acetyl-CoA to a growing acyl chain. The production of unsaturated fatty acids, including this compound, requires the action of specific desaturase enzymes that introduce double bonds at precise locations on the fatty acid chain.

An alternative, oxygen-independent pathway known as the Polyketide Synthase (PKS) pathway has also been identified in some marine microorganisms, including certain dinoflagellates.[7] This pathway can also produce a variety of PUFAs.

The following diagram illustrates the general workflow for the biosynthesis of C16 fatty acids and their subsequent desaturation.

References

- 1. researchgate.net [researchgate.net]

- 2. Fatty acid profiles and their distribution patterns in microalgae: a comprehensive analysis of more than 2000 strains from the SAG culture collection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fatty Acid Profiles and Production in Marine Phytoplankton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [PDF] Fatty Acid Profiles and Production in Marine Phytoplankton | Semantic Scholar [semanticscholar.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Fatty Acids Derivatives From Eukaryotic Microalgae, Pathways and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies on the Metabolism of 9,12-Hexadecadienoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

9,12-Hexadecadienoic acid (16:2 n-4) is a polyunsaturated fatty acid found in sources such as fish oils. Preliminary research indicates that it is actively metabolized in mammalian cells, primarily through pathways of desaturation and elongation, and is also susceptible to beta-oxidation. This technical guide provides a comprehensive overview of the current understanding of this compound metabolism, detailing the key metabolic pathways, involved enzymes, and relevant experimental protocols for its study. Quantitative data from foundational studies are summarized, and critical metabolic and experimental workflows are visualized to facilitate further research in this area.

Introduction

This compound is a 16-carbon polyunsaturated fatty acid with two double bonds. Its presence in the n-4 position distinguishes it from the more common omega-3 and omega-6 fatty acids, suggesting a unique metabolic fate and potential biological activities. Understanding the metabolism of this fatty acid is crucial for elucidating its physiological roles and potential as a therapeutic agent or a biomarker for certain metabolic states. This guide synthesizes the preliminary findings on its metabolic pathways and provides detailed methodologies for its further investigation.

Metabolic Pathways

Current research suggests that this compound is metabolized through two primary pathways: desaturation and elongation, and beta-oxidation.

Desaturation and Elongation

Studies in rat liver cells have demonstrated that this compound is readily incorporated into cellular phospholipids and subsequently metabolized by desaturase and elongase enzymes.[1] The key steps identified are:

-

Delta-6 Desaturation: The initial and rate-limiting step is the introduction of a new double bond at the delta-6 position by the enzyme delta-6 desaturase (FADS2). This converts this compound (16:2 n-4) into 6,9,12-hexadecatrienoic acid (16:3 n-4).

-

Elongation: Following desaturation, the resulting 16:3 n-4 is elongated by an elongase enzyme, which adds a two-carbon unit to produce 8,11,14-octadecatrienoic acid (18:3 n-4).

-

Alternative Elongation: A portion of the unmetabolized this compound can be directly elongated to form 11,14-octadecadienoic acid (18:2 n-4).[1]

These metabolic transformations suggest that this compound can serve as a precursor for longer-chain polyunsaturated fatty acids.

Metabolic conversion of this compound via desaturation and elongation.

Beta-Oxidation

While specific studies on the beta-oxidation of this compound are not extensively available, the pathway can be inferred from the known mechanisms of polyunsaturated fatty acid breakdown. The process involves a series of enzymatic reactions in the mitochondria that sequentially shorten the fatty acid chain, producing acetyl-CoA. The presence of double bonds at positions 9 and 12 necessitates the action of auxiliary enzymes to reconfigure the bond structure for the core beta-oxidation enzymes to proceed.

The proposed beta-oxidation pathway would involve:

-

Activation: Conversion to its CoA derivative, 9,12-hexadecadienoyl-CoA.

-

Initial Cycles: Three cycles of standard beta-oxidation, shortening the chain by six carbons and producing three molecules of acetyl-CoA. This would result in a 10-carbon intermediate with double bonds at positions 3 and 6.

-

Isomerization: The cis-Δ3 double bond would be isomerized to a trans-Δ2 double bond by an isomerase.

-

Further Oxidation: One more round of beta-oxidation would yield acetyl-CoA and an 8-carbon intermediate with a cis-Δ4 double bond.

-

Dienoyl-CoA Reductase Activity: This intermediate would undergo dehydrogenation to form a 2,4-dienoyl-CoA, which is then reduced by 2,4-dienoyl-CoA reductase.

-

Final Cycles: The remaining saturated chain is then completely oxidized to acetyl-CoA.

References

An In-Depth Technical Guide to the Identification of 9,12-Hexadecadienoic Acid in Plant Lipids

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies for the identification and quantification of 9,12-hexadecadienoic acid, a C16 polyunsaturated fatty acid, in plant lipids. It is designed to equip researchers, scientists, and professionals in drug development with the necessary protocols and data to effectively analyze this specific fatty acid. This document outlines detailed experimental procedures for lipid extraction, transesterification, and analysis by gas chromatography-mass spectrometry (GC-MS). Furthermore, it presents a summary of the known occurrences of this compound in various plant species and provides context on its biosynthesis within the broader framework of plant fatty acid metabolism.

Introduction

This compound (C16:2) is a polyunsaturated fatty acid with a 16-carbon backbone and two double bonds.[1] While not as ubiquitous as its 18-carbon counterparts, linoleic and α-linolenic acids, this compound is a constituent of the lipid profile in a variety of plant species. The accurate identification and quantification of this fatty acid are crucial for understanding plant lipid biochemistry, exploring potential dietary sources, and investigating its physiological roles. This guide provides the technical details required for such analyses.

While the specific signaling pathways involving this compound in plants are not yet well-elucidated, understanding its presence and concentration is a critical first step. Polyunsaturated fatty acids, in general, are known to be precursors for signaling molecules called oxylipins, which are involved in plant defense and development.

Experimental Protocols

The identification of this compound in plant lipids involves a multi-step process encompassing lipid extraction from the plant matrix, derivatization of fatty acids to their corresponding fatty acid methyl esters (FAMEs), and subsequent analysis by gas chromatography-mass spectrometry (GC-MS).

Lipid Extraction from Plant Tissues

The choice of extraction method can depend on the plant tissue (e.g., leaves, seeds, fruits) and the specific lipid classes of interest. A widely used and effective method is the Bligh and Dyer method, which utilizes a chloroform and methanol mixture.

Protocol: Modified Bligh and Dyer Lipid Extraction

-

Sample Homogenization:

-

Weigh approximately 1 gram of fresh plant tissue and freeze it in liquid nitrogen.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

-

Solvent Extraction:

-

Transfer the powdered tissue to a glass centrifuge tube.

-

Add a mixture of chloroform and methanol (1:2, v/v). For every 1 gram of tissue, use 3 mL of the solvent mixture.

-

Vortex the mixture vigorously for 1 minute to ensure thorough mixing.

-

Add 1 mL of chloroform per 1 gram of tissue and vortex again for 30 seconds.

-

Add 1 mL of distilled water per 1 gram of tissue and vortex for a final 30 seconds.

-

-

Phase Separation:

-

Centrifuge the mixture at 2,000 x g for 10 minutes to separate the phases.

-

Three layers will be visible: the upper aqueous phase (methanol and water), a middle layer of plant debris, and the lower organic phase (chloroform) containing the lipids.

-

-

Lipid Collection:

-

Carefully collect the lower chloroform layer using a glass Pasteur pipette and transfer it to a clean, pre-weighed glass tube.

-

To maximize the yield, the remaining aqueous phase and plant debris can be re-extracted with an additional 2 mL of chloroform, centrifuged, and the lower phase pooled with the first extract.

-

-

Solvent Evaporation:

-

Evaporate the chloroform from the collected lipid extract under a gentle stream of nitrogen gas in a fume hood. This prevents the oxidation of polyunsaturated fatty acids.

-

Once the solvent is fully evaporated, the tube will contain the total lipid extract.

-

Transesterification to Fatty Acid Methyl Esters (FAMEs)

For GC-MS analysis, the fatty acids in the lipid extract must be converted to their more volatile methyl ester derivatives. A common method is acid-catalyzed transesterification.

Protocol: Acid-Catalyzed Transesterification

-

Reagent Preparation: Prepare a solution of 2% sulfuric acid in methanol.

-

Reaction:

-

Add 2 mL of the 2% methanolic sulfuric acid solution to the dried lipid extract.

-

Add a known amount of an internal standard, such as heptadecanoic acid (C17:0), for quantification.

-

Seal the tube tightly with a Teflon-lined cap and heat at 80°C for 1 hour in a water bath or heating block.

-

-

Extraction of FAMEs:

-

Allow the tube to cool to room temperature.

-

Add 1 mL of hexane and 0.5 mL of distilled water, and vortex for 30 seconds.

-

Centrifuge at 1,500 x g for 5 minutes to separate the phases.

-

The upper hexane layer contains the FAMEs.

-

-

Sample Preparation for GC-MS:

-

Carefully transfer the upper hexane layer to a clean GC vial.

-

The sample is now ready for injection into the GC-MS system.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS separates the FAMEs based on their boiling points and retention times, and the mass spectrometer provides fragmentation patterns for identification.

Typical GC-MS Parameters:

-

Gas Chromatograph (GC):

-

Column: A polar capillary column, such as a DB-WAX or a similar polyethylene glycol phase column, is suitable for separating FAMEs.

-

Injector Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 150°C, hold for 1 minute.

-

Ramp: Increase to 200°C at a rate of 4°C/minute.

-

Ramp: Increase to 240°C at a rate of 2°C/minute, hold for 10 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/minute.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Ion Source Temperature: 230°C.

-

Transfer Line Temperature: 240°C.

-

Identification: The identification of the methyl ester of this compound is achieved by comparing its retention time with that of a known standard and by matching its mass spectrum with reference spectra in libraries such as the NIST Mass Spectral Library.

Data Presentation

The following table summarizes the reported presence and relative abundance of this compound in the lipids of various plant species. The data is compiled from the Fatplants database and other literature sources.

| Plant Species | Family | Tissue | Method of Quantification | Relative Abundance (%) | Reference |

| Allium cepa L. | Amaryllidaceae | Seed | Weight-% | 1.11 - 2.63 | China Condiment (2012) 37(8) 93-96 |

| Androsace septentrionalis | Primulaceae | - | GLC-Area-% | 4.5 - 4.7 | Unpublished MRI (1994, 1996) |

| Albizia zygia | Fabaceae | Seed | GLC-Area-% | 0.7 | J Am Oil Chem Soc (1998) 75 1031-1035 |

| Apocynaceae species | Apocynaceae | Seed | Weight-% | 1.4 - 1.9 | J Am Oil Chem Soc (2015) 93 105-114 |

| Mediterranean herbaceous species | Various | Seed | GLC-Area-% | 0.2 | Grasas Y Aceites (1994) 45 107-112 |

| Tropical seagrasses | Various | - | GLC-Area-% | 0.1 | Phytochemistry (1984) 23 2817-2821 |

Biosynthesis and Potential Roles

General Fatty Acid Biosynthesis in Plants

The biosynthesis of fatty acids in plants is a well-characterized process that primarily occurs in the plastids. The synthesis starts with acetyl-CoA and involves a series of condensation reactions catalyzed by the fatty acid synthase (FAS) complex to produce the saturated fatty acid, palmitic acid (16:0). Palmitic acid can then be elongated to stearic acid (18:0).

The introduction of double bonds into the fatty acid chain is carried out by enzymes called desaturases. These enzymes are highly specific for the position of the double bond they introduce. For instance, a Δ9-desaturase introduces a double bond at the 9th carbon from the carboxyl end. The synthesis of polyunsaturated fatty acids involves sequential desaturation steps.

Putative Biosynthesis of this compound

The precise biosynthetic pathway for this compound in all plants is not definitively established and may vary between species. However, based on the general principles of fatty acid desaturation, a likely pathway involves the sequential action of desaturases on palmitic acid (16:0).

A putative pathway would be:

-

Palmitic acid (16:0) is first desaturated by a Δ9-desaturase to produce 9-hexadecenoic acid (palmitoleic acid, 16:1Δ9) .

-

9-Hexadecenoic acid is then further desaturated by a Δ12-desaturase to yield This compound (16:2Δ9,12) .

The enzymes responsible for these steps, particularly the Δ12-desaturation of a C16 fatty acid, may be specific isoforms of fatty acid desaturases (FADs).

Potential Biological Roles

The specific biological roles of this compound in plants are not well-documented. However, as a polyunsaturated fatty acid, it is a component of cell membranes and can influence their physical properties, such as fluidity.[2] The presence and composition of fatty acids in membrane lipids are critical for maintaining cellular function under various environmental conditions.

Furthermore, polyunsaturated fatty acids can serve as precursors for the synthesis of oxylipins, a class of signaling molecules involved in plant responses to stress and pathogens. While the jasmonate signaling pathway, which originates from α-linolenic acid, is well-studied, the potential for this compound to be a substrate for similar enzymatic pathways in certain plants remains an area for future research.

Mandatory Visualizations

Experimental Workflow for Identification of this compound

Caption: Experimental workflow for the identification of this compound.

Putative Biosynthetic Pathway of this compound

Caption: Putative biosynthetic pathway of this compound.

Conclusion

The identification of this compound in plant lipids is readily achievable through established analytical techniques. The protocols detailed in this guide provide a robust framework for the extraction, derivatization, and GC-MS analysis of this fatty acid. While quantitative data on its occurrence is available for a number of plant species, further research is needed to fully understand its distribution across the plant kingdom and to elucidate its specific biosynthetic pathways and physiological functions. This guide serves as a valuable resource for researchers embarking on the analysis of this and other fatty acids in plant systems.

References

An In-depth Technical Guide on the Solubility and Stability of 9,12-Hexadecadienoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

9,12-Hexadecadienoic acid, a polyunsaturated fatty acid, presents both opportunities and challenges in research and pharmaceutical development due to its specific physicochemical properties. This technical guide provides a comprehensive overview of the solubility and stability of this compound. It includes tabulated quantitative data on its solubility in various solvents, detailed experimental protocols for solubility and stability assessment, and an exploration of its degradation pathways. This document aims to serve as a critical resource for scientists and researchers working with this molecule, enabling informed decisions in formulation, storage, and experimental design.

Introduction

This compound is a long-chain fatty acid with two double bonds, making it a polyunsaturated fatty acid (PUFA).[1] Its structure dictates its physical and chemical behavior, including its solubility in different media and its susceptibility to degradation. A thorough understanding of these properties is paramount for its application in various scientific and pharmaceutical contexts.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₂₈O₂ | |

| Molecular Weight | 252.39 g/mol | |

| Physical State | Liquid (at room temperature) | [2] |

| pKa (Predicted) | 4.78 ± 0.10 |

Solubility

The solubility of this compound is a critical parameter for its handling, formulation, and biological activity studies. As a long-chain fatty acid, its solubility is largely dictated by the polarity of the solvent.

Solubility in Organic Solvents

General Solubility Observations for Fatty Acids:

| Solvent | General Solubility of Long-Chain Fatty Acids |

| Methanol | Soluble |

| Ethanol | Soluble |

| Acetone | Soluble |

| Chloroform | Soluble |

| Hexane | Soluble |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| Dimethyl Formamide (DMF) | Soluble |

Note: The exact solubility can be influenced by temperature and the specific isomer of the fatty acid.

Aqueous Solubility

The aqueous solubility of long-chain fatty acids like this compound is generally low. The solubility of saturated fatty acids in water increases with increasing temperature.[6][7][8] The pKa of the carboxylic acid group is a key determinant of its solubility in aqueous solutions, with solubility increasing at pH values above the pKa due to the formation of the more soluble carboxylate salt.[9]

Experimental Protocol for Solubility Determination

A standard method for determining the solubility of organic compounds is outlined by ASTM E1148.[10] A general procedure for determining solubility in various solvents is as follows:

Objective: To determine the solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound

-

Selected solvents (e.g., ethanol, methanol, DMSO, water)

-

Analytical balance

-

Vials with screw caps

-

Shaking incubator or magnetic stirrer

-

Centrifuge

-

High-performance liquid chromatography (HPLC) or Gas chromatography (GC) system

Procedure:

-

Add an excess amount of this compound to a known volume of the solvent in a vial.

-

Seal the vial and place it in a shaking incubator set at a constant temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation.

-

After equilibration, centrifuge the vial to separate the undissolved solute.

-

Carefully withdraw an aliquot of the supernatant.

-

Dilute the aliquot with a suitable solvent.

-

Analyze the concentration of this compound in the diluted aliquot using a validated HPLC or GC method.

-

Calculate the solubility in g/100g of the solvent.

Workflow for Solubility Determination:

Stability

The stability of this compound is a major consideration, particularly due to the presence of two double bonds which makes it susceptible to oxidation.

Oxidative Stability

Polyunsaturated fatty acids are prone to oxidation, which can be initiated by factors such as heat, light, and the presence of metal ions. The oxidation process involves a free radical chain reaction leading to the formation of hydroperoxides, which can then break down into a variety of secondary oxidation products, contributing to rancidity and loss of biological activity.

The oxidative stability of fats and oils can be assessed using accelerated methods such as the Rancimat test, which is an AOCS Official Method (Cd 12b-92).[11] This method measures the induction time, which is the time until a rapid increase in oxidation occurs under controlled conditions of elevated temperature and airflow.[12][13][14][15]

Thermal Stability

Information on the specific thermal degradation kinetics of this compound is limited. However, at elevated temperatures, fatty acids can undergo various reactions, including isomerization and polymerization.

Photostability

Exposure to light, particularly UV radiation, can accelerate the degradation of polyunsaturated fatty acids. This photodegradation can involve isomerization of the double bonds and the formation of various photoproducts.[16] The quantum yield of a photochemical reaction describes the number of molecules that react for each photon absorbed.[17]

Experimental Protocol for Oxidative Stability (Rancimat Method)

Objective: To determine the oxidative stability of this compound using the Rancimat method.

Materials:

-

This compound

-

Rancimat instrument

-

Reaction vessels

-

Measuring vessels

-

Deionized water

-

Air pump

Procedure:

-

Weigh a precise amount of this compound (typically 3 g) into a reaction vessel.

-

Fill the measuring vessel with deionized water.

-

Place the reaction vessel and measuring vessel in the Rancimat instrument.

-

Set the desired temperature (e.g., 110 °C) and airflow rate.

-

Start the measurement. The instrument will continuously bubble air through the sample and measure the conductivity of the water in the measuring vessel.

-

The induction time is automatically determined by the instrument as the time at which the conductivity begins to increase rapidly, indicating the formation of volatile oxidation products.

Workflow for Rancimat Test:

Degradation Pathways

Oxidative Degradation

The primary degradation pathway for this compound is oxidation. The presence of two double bonds makes the bis-allylic hydrogens particularly susceptible to abstraction, initiating a free-radical chain reaction.

Simplified Oxidative Degradation Pathway:

Enzymatic Degradation (Lipoxygenase Pathway)

In biological systems, this compound can be metabolized by the lipoxygenase (LOX) pathway. LOX enzymes catalyze the dioxygenation of polyunsaturated fatty acids to form hydroperoxy fatty acids.[18][19][20][21][22] These intermediates can then be further metabolized by other enzymes, such as hydroperoxide lyase, to produce a variety of signaling molecules.[22] For instance, linoleic acid (a close structural analog) is converted by 9-lipoxygenase to 9-hydroperoxyoctadecadienoic acid, which is then cleaved by hydroperoxide lyase.[12] In some systems, this compound (16:2 n-4) can be desaturated and elongated to form other fatty acids.[23]

Lipoxygenase Pathway for a Generic Polyunsaturated Fatty Acid:

Conclusion

The solubility and stability of this compound are critical parameters that govern its utility in research and development. Its good solubility in organic solvents facilitates its use in a variety of experimental settings, while its poor aqueous solubility necessitates formulation strategies for biological applications. The inherent instability of this polyunsaturated fatty acid, primarily due to oxidation, requires careful handling and storage conditions, and the use of antioxidants may be warranted. The detailed experimental protocols and degradation pathways outlined in this guide provide a framework for researchers to effectively work with this compound and to design robust and reproducible studies. Further research to quantify the solubility in a wider range of solvents and to determine the specific kinetics of its degradation under various conditions would be of significant value to the scientific community.

References

- 1. This compound | C16H28O2 | CID 5282787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 5. CAS 31327-61-4: this compound, methyl ester, (… [cymitquimica.com]

- 6. researchgate.net [researchgate.net]

- 7. Solubility of saturated fatty acids in water at elevated temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Fatty acid - Wikipedia [en.wikipedia.org]

- 10. store.astm.org [store.astm.org]

- 11. Oxidation stability of oils and fats – Rancimat method | Metrohm [metrohm.com]

- 12. metrohm.com [metrohm.com]

- 13. btsa.com [btsa.com]

- 14. news-medical.net [news-medical.net]

- 15. azom.com [azom.com]

- 16. Effect of fatty acids and oils on photodegradation of azadirachtin-A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Quantum yield - Wikipedia [en.wikipedia.org]

- 18. The occurrence of a lipoxygenase pathway in reticulocytes of various species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. Functional and pathological roles of the 12- and 15-lipoxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 22. The lipoxygenase metabolic pathway in plants: potential for industrial production of natural green leaf volatiles | Université de Liège [popups.uliege.be]

- 23. Formation of 8,11,14-octadecatrienoic acid (18:3 n-4) from naturally occurring unique fatty acid, this compound (16:2 n-4), in animal cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational Literature on C16 Polyunsaturated Fatty Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core foundational literature concerning C16 polyunsaturated fatty acids (PUFAs). It delves into their biosynthesis in both plant and animal systems, explores their emerging roles in cellular signaling, and presents detailed experimental protocols for their study. Quantitative data from key literature has been compiled for comparative analysis, and critical pathways and workflows are visualized to facilitate understanding.

Introduction to C16 Polyunsaturated Fatty Acids

C16 polyunsaturated fatty acids are fatty acids with a 16-carbon backbone and two or more double bonds. While less common in the human diet compared to their C18 and C20 counterparts, they are prevalent in various marine algae and certain plants.[1] These molecules are gaining significant attention for their diverse biological activities, serving as metabolic intermediates for longer-chain fatty acids and as precursors to potent signaling molecules.[1] Their incorporation into cellular membranes can influence membrane fluidity, modulate the activity of membrane-bound proteins, and impact signal transduction and gene expression.[1] Key examples of C16 PUFAs include hexadecadienoic acid (16:2) and hexadecatrienoic acid (16:3).

Biosynthesis of C16 Polyunsaturated Fatty acids

The biosynthesis of C16 PUFAs differs significantly between plant and animal kingdoms. Plants are capable of de novo synthesis, while animals primarily modify dietary fatty acids.

Plant Biosynthesis of C16 PUFAs

In plants, the synthesis of C16 PUFAs is intricately linked with general fatty acid synthesis and occurs via two main pathways: the prokaryotic pathway in the chloroplasts and the eukaryotic pathway in the endoplasmic reticulum.

The initial steps of fatty acid synthesis, yielding palmitic acid (16:0), occur in the plastids through the action of the fatty acid synthase (FAS) complex.[2] From palmitoyl-ACP, a series of desaturases introduce double bonds to create C16 PUFAs.

Animal Biosynthesis of C16 PUFAs

Animals lack the necessary desaturases to synthesize many PUFAs de novo, including the precursors to most C16 PUFAs.[3] Therefore, they rely on obtaining essential fatty acids like linoleic acid (18:2n-6) and α-linolenic acid (18:3n-3) from their diet. These dietary PUFAs can then be metabolized through a series of elongation and desaturation steps, primarily in the endoplasmic reticulum, to produce a variety of longer-chain PUFAs. While the direct synthesis of C16 PUFAs from palmitic acid is limited, some C16 PUFAs can be formed as intermediates or metabolites of longer-chain PUFAs. For instance, 7Z,10Z-Hexadecadienoic acid is a metabolite of conjugated linoleic acid (CLA).[4]

Signaling Pathways of C16 Polyunsaturated Fatty Acids

Emerging research indicates that C16 PUFAs are not merely structural components of membranes but also active signaling molecules. They can modulate inflammatory pathways and other cellular processes.

Hexadecatrienoic Acid (16:3) Signaling

Hexadecatrienoic acid has been shown to exert anti-inflammatory effects by interacting with key regulatory proteins. It can bind to G-protein coupled receptor 120 (GPR120) and peroxisome proliferator-activated receptor-gamma (PPARγ).[5] This interaction leads to the inhibition of the phosphorylation of NFκB, a central mediator of inflammation.[5]

Hexadecadienoic Acid (16:2) Signaling

(7Z,10Z)-Hexadecadienoic acid, a metabolite of CLA, has been proposed to have anti-atherogenic properties.[4] Its mechanism of action is thought to involve the reduction of membrane-bound arachidonic acid and the inhibition of Nuclear Factor kappa B (NF-κB) activation through a PPAR-γ-dependent pathway.[4] This leads to a decrease in the production of pro-inflammatory prostanoids.[4]

Quantitative Data Summary

The following tables summarize key quantitative findings from the foundational literature on C16 PUFAs.

Table 1: Effects of a 4-Me-6E,8E-hexadecadienoic acid isolated from Clonostachys rosea on MCF-7 Breast Cancer Cells

| Concentration | Treatment Duration | Effect on Cell Viability | Effect on ACC Gene Expression | Effect on FAS Gene Expression |

| 50 µM | 48h | 43% inhibition[3] | - | - |

| 100 µM | 48h | 75% inhibition[6] | - | - |

| 50 µM | 24h | - | 50% reduction[3][7] | 35% reduction[3][7] |

Table 2: Antimicrobial Activity of Lepidium sativum Seed Oil (Major components include 7,10-hexadecadienoic acid and 7,10,13-hexadecatrienoic acid)

| Pathogen | Minimum Inhibitory Concentration (MIC) |

| Staphylococcus aureus | 47.5 mg/ml[8] |

| Bacillus subtilis | 47.5 mg/ml[8] |

| Escherichia coli | 47.5 mg/ml[8] |

| Pseudomonas aeruginosa | 47.5 mg/ml[8] |

| Salmonella enterica | 90 mg/ml[8] |

| Klebsiella pneumoniae | 47.5 mg/ml[8] |

| Candida albicans | 47.5 mg/ml[8] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the foundational literature on C16 PUFAs.

Lipid Extraction from Cultured Cells (Modified Folch Method)

This protocol is a widely used method for extracting total lipids from biological samples.

Materials:

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

Homogenizer or sonicator

-

Centrifuge

-

Rotary evaporator or nitrogen stream

Procedure:

-

Harvest cultured cells and wash with phosphate-buffered saline (PBS).

-

Homogenize the cell pellet in a chloroform:methanol (2:1, v/v) mixture. The final volume should be 20 times the volume of the cell pellet.[9]

-

Agitate the mixture for 15-20 minutes at room temperature.[9]

-

Centrifuge the homogenate to pellet the solid debris.

-

Collect the liquid phase and wash with 0.2 volumes of 0.9% NaCl solution.[9]

-

Vortex the mixture and centrifuge at a low speed (e.g., 2000 rpm) to separate the phases.[9]

-

Carefully collect the lower chloroform phase, which contains the lipids.

-

Evaporate the chloroform under a vacuum using a rotary evaporator or under a stream of nitrogen.[9]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Fatty Acid Methyl Esters (FAMEs)

This protocol outlines the analysis of fatty acid composition after converting them to fatty acid methyl esters (FAMEs).

Materials:

-

Boron trifluoride (BF3) in methanol (14%) or methanolic HCl

-

Hexane

-

Saturated NaCl solution

-

Anhydrous sodium sulfate

-

GC-MS system with a suitable capillary column (e.g., fused silica)

Procedure:

-

Transesterification: To the extracted lipid sample, add 1 ml of hexane and 1 ml of 14% BF3 in methanol.

-

Heat the mixture at 100°C for 1 hour in a sealed tube.

-

Cool the tube to room temperature and add 1 ml of water.

-

Extract the FAMEs into the upper hexane layer.

-

Wash the hexane layer with a saturated NaCl solution.

-

Dry the hexane layer over anhydrous sodium sulfate.

-

GC-MS Analysis: Inject an aliquot of the hexane solution containing the FAMEs into the GC-MS.

-

Use a temperature program to separate the FAMEs based on their boiling points and retention times.

-

Identify the individual FAMEs by comparing their mass spectra to a library of known compounds.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a desired density and allow them to attach overnight.

-

Treat the cells with various concentrations of the C16 PUFA for the desired time period.

-

After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[1][10]

-

During the incubation, viable cells will reduce the yellow MTT to purple formazan crystals.

-

After the incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[1][11]

-

Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.[11] The absorbance is directly proportional to the number of viable cells.

Western Blot for Protein Phosphorylation Analysis

This protocol is used to detect specific phosphorylated proteins, which is crucial for studying signaling pathways.

Materials:

-

Lysis buffer containing phosphatase and protease inhibitors

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibody specific for the phosphorylated protein of interest

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Lyse the treated cells in a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% BSA in TBST for at least 1 hour to prevent non-specific antibody binding.[12]

-

Incubate the membrane with the primary antibody specific for the phosphorylated target protein overnight at 4°C.

-

Wash the membrane several times with TBST.

-

Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

qPCR is a sensitive technique to measure the expression levels of specific genes.

Materials:

-

RNA extraction kit

-

Reverse transcriptase for cDNA synthesis

-

qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green)

-

Gene-specific primers

-

Real-time PCR instrument

Procedure:

-

RNA Extraction: Extract total RNA from the treated cells using a commercial kit.

-

cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

qPCR Reaction: Set up the qPCR reaction by mixing the cDNA template, gene-specific primers, and qPCR master mix.

-

Amplification and Detection: Perform the qPCR in a real-time PCR instrument. The instrument will monitor the fluorescence of the SYBR Green dye, which intercalates with the double-stranded DNA as it is amplified.

-